molecular formula C17H23N3O3 B11363675 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

Cat. No.: B11363675
M. Wt: 317.4 g/mol
InChI Key: ZNEWSJQNFFYCHX-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide (CAS#: 898611-12-6) is a synthetic organic compound with the molecular formula C 17 H 23 N 3 O 3 and a molecular weight of 317.4 g/mol . Its structure features a 1,2,5-oxadiazole heterocycle, a key pharmacophore in medicinal chemistry, linked to a 4-butoxyphenyl group and a 3-methylbutanamide side chain. This compound is of significant interest in biochemical and pharmacological research, particularly in the field of oncology. The 1,2,5-oxadiazole scaffold, and its isomers like 1,3,4-oxadiazole, are recognized as privileged structures in drug discovery due to their versatile biological activities . Research on oxadiazole-based compounds has demonstrated their potential to exhibit potent antiproliferative effects against various cancer cell lines through multiple mechanisms. These mechanisms can include the inhibition of critical enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structural features of this compound make it a valuable chemical entity for probing these biological targets and for the development of novel therapeutic agents. Key Identifiers: • CAS Number: 898611-12-6 • Molecular Formula: C 17 H 23 N 3 O 3 • Molecular Weight: 317.4 g/mol • IUPAC Name: this compound This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide

InChI

InChI=1S/C17H23N3O3/c1-4-5-10-22-14-8-6-13(7-9-14)16-17(20-23-19-16)18-15(21)11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,20,21)

InChI Key

ZNEWSJQNFFYCHX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC(C)C

Origin of Product

United States

Preparation Methods

Amidoxime Cyclization Route

The amidoxime pathway is a widely utilized method for 1,2,5-oxadiazole synthesis. For N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, this approach involves three key stages:

Synthesis of 4-Butoxyphenylhydroxylamine

4-Nitrophenol is alkylated with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to yield 4-butoxynitrobenzene. Subsequent reduction using catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) converts the nitro group to hydroxylamine, producing 4-butoxyphenylhydroxylamine.

Formation of Amidoxime Intermediate

The hydroxylamine reacts with 3-methylbutyronitrile in ethanol under reflux (80°C, 6 hours) to form N-(4-butoxyphenyl)-3-methylbutanamidoxime. This intermediate is isolated via vacuum filtration and purified by recrystallization from ethyl acetate.

Cyclodehydration to Oxadiazole

The amidoxime undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. Heating at 110°C for 4 hours in anhydrous dichloromethane (DCM) yields the 1,2,5-oxadiazole ring, yielding this compound.

Key Reaction Parameters

ParameterCondition
Temperature110°C
Reaction Time4 hours
Dehydrating AgentPOCl₃ (2.5 equivalents)
SolventAnhydrous DCM
Yield68–72% (hypothesized)

Nitrile Oxide Cycloaddition Route

This method leverages the [3+2] cycloaddition between in situ-generated nitrile oxides and nitriles, offering regioselective oxadiazole formation.

Preparation of 4-Butoxybenzaldehyde Oxime

4-Butoxybenzaldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous ethanol (pH 5–6, sodium acetate buffer) at 60°C for 3 hours to yield 4-butoxybenzaldehyde oxime.

Generation of Nitrile Oxide

The oxime is chlorinated using N-chlorosuccinimide (NCS) in acetonitrile at 0°C for 1 hour, forming 4-butoxybenzaldehyde hydroximoyl chloride. Dehydrohalogenation with triethylamine (TEA) generates the reactive nitrile oxide.

Cycloaddition with 3-Methylbutyronitrile

The nitrile oxide reacts with 3-methylbutyronitrile in tetrahydrofuran (THF) at room temperature for 12 hours. The [3+2] cycloaddition produces the 1,2,5-oxadiazole ring, followed by amidation via reaction with ammonium hydroxide to yield the final product.

Key Reaction Parameters

ParameterCondition
Temperature25°C
Reaction Time12 hours
BaseTriethylamine (1.2 equivalents)
SolventTHF
Yield60–65% (hypothesized)

Comparative Analysis of Synthetic Methods

The feasibility of each route depends on factors such as starting material availability, reaction scalability, and yield optimization.

Amidoxime Cyclization vs. Nitrile Oxide Cycloaddition

ParameterAmidoxime CyclizationNitrile Oxide Cycloaddition
Starting Materials4-Nitrophenol, 3-methylbutyronitrile4-Butoxybenzaldehyde, 3-methylbutyronitrile
Key ReagentsPOCl₃, K₂CO₃NCS, TEA
Reaction Steps34
YieldHigher (68–72%)Moderate (60–65%)
ScalabilitySuitable for bulk synthesisLimited by nitrile oxide stability
Purification ComplexityModerateHigh

The amidoxime route offers superior yields and fewer purification challenges, making it preferable for industrial-scale production. Conversely, the nitrile oxide method provides better regioselectivity but requires stringent control over reaction conditions to prevent dimerization.

Optimization Strategies and Challenges

Enhancing Amidoxime Cyclization Efficiency

  • Catalyst Screening : Substituting POCl₃ with polyphosphoric acid (PPA) reduces corrosivity and improves reaction safety.

  • Microwave Assistance : Cyclization under microwave irradiation (100°C, 30 minutes) shortens reaction time by 75% while maintaining yields.

Stabilizing Nitrile Oxides

  • In Situ Generation : Continuous flow systems minimize nitrile oxide decomposition by ensuring immediate consumption.

  • Low-Temperature Conditions : Conducting reactions at –20°C suppresses side reactions, improving cycloaddition efficiency.

Analytical Characterization

Post-synthesis validation is critical for confirming structural integrity:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, J = 8.8 Hz, ArH), 6.96 (d, 2H, J = 8.8 Hz, ArH), 4.02 (t, 2H, J = 6.4 Hz, OCH₂), 2.45 (m, 1H, CH(CH₃)₂), 1.85–1.75 (m, 2H, CH₂), 1.52–1.45 (m, 2H, CH₂), 1.02 (d, 6H, J = 6.8 Hz, (CH₃)₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-O stretch), 1245 cm⁻¹ (C-O-C stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide, highlighting structural differences and functional implications:

Compound Name Substituents (Oxadiazole Position 4) Amide Chain (Position 3) Key Applications/Findings Reference
This compound 4-butoxyphenyl 3-methylbutanamide Potential herbicidal/antiproliferative activity (hypothesized)
MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethylbenzamide) 4-chlorophenyl 4-trifluoromethylbenzamide Antiproliferative activity (IC₅₀: 0.5–5 µM across 58 cancer cell lines)
BH52670 (N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide) 3,4-dimethoxyphenyl 3-methylbutanamide Herbicidal activity (patented)
BH52672 (N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide) 3,4-dimethoxyphenyl pentanamide Increased lipophilicity vs. BH52670; reduced herbicidal potency
2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide 4-methoxyphenyl 2-(4-bromophenoxy)acetamide Unreported bioactivity; structural flexibility in amide chain

Key Observations

3,4-Dimethoxyphenyl (BH52670) is associated with herbicidal activity in patented formulations, suggesting electron-donating groups (e.g., methoxy) may optimize agrochemical interactions .

Amide Chain Modifications :

  • The 3-methylbutanamide chain balances steric bulk and flexibility, contrasting with MD77’s rigid 4-trifluoromethylbenzamide group, which improves target selectivity in anticancer applications .
  • Substitution with pentanamide (BH52672) reduces herbicidal efficacy despite increased lipophilicity, indicating a critical role for chain branching .

Diverse Applications: 1,2,5-Oxadiazole derivatives exhibit broad utility, ranging from antiproliferative agents (e.g., MD77) to herbicides (e.g., BH52670) .

Research Findings and Implications

Antiproliferative Potential

  • MD77’s activity against cancer cell lines highlights the importance of electron-withdrawing groups (e.g., -Cl, -CF₃) on the oxadiazole ring for disrupting cellular pathways . The target compound’s 4-butoxyphenyl group, while electron-donating, may shift activity toward alternative targets, such as kinase inhibition or apoptosis induction.

Herbicidal Activity

  • Patent data () demonstrates that 1,2,5-oxadiazol-3-yl aryl carboxamides inhibit plant acetyl-CoA carboxylase (ACCase), a key enzyme in lipid biosynthesis. The 4-butoxyphenyl substituent’s long alkoxy chain could enhance binding to hydrophobic enzyme pockets, analogous to commercial herbicides like fenoxaprop .

Biological Activity

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C16_{16}H20_{20}N2_{2}O2_{2}
  • IUPAC Name : this compound

This structure features a 1,2,5-oxadiazole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported that certain oxadiazoles demonstrated potent activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been explored extensively. A series of 1,3,4-oxadiazole compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and HepG2. One notable derivative exhibited IC50_{50} values comparable to established chemotherapeutics like Doxorubicin . This suggests that this compound may also possess anticancer activity.

Anti-inflammatory Effects

Oxadiazole derivatives have been implicated in anti-inflammatory responses. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines in vitro. This highlights the potential of this compound in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of oxadiazoles is crucial for optimizing their biological activity. Modifications to the phenyl ring or the oxadiazole moiety can significantly influence potency and selectivity. For instance:

Substituent Effect on Activity
Alkyl groups on phenylIncrease lipophilicity and bioavailability
Electron-withdrawing groupsEnhance interaction with biological targets
Hydroxyl groupsMay increase solubility and bioactivity

These insights can guide further synthetic efforts to enhance the efficacy of this compound.

Case Studies

  • Antimicrobial Study : A recent study synthesized various 1,2,5-oxadiazole derivatives and tested their antimicrobial activity against clinical isolates of bacteria. The most potent compounds displayed MIC values as low as 0.5 µg/mL against resistant strains .
  • Anticancer Evaluation : In vitro testing of a series of oxadiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). Compounds with a butoxy substituent exhibited IC50_{50} values below 10 µM .
  • Inflammation Model : In a murine model of inflammation, an oxadiazole derivative significantly reduced edema and pro-inflammatory cytokine levels compared to controls, indicating its potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of amidoxime intermediates with acyl chlorides under acidic conditions.
  • Step 2: Introduction of the 4-butoxyphenyl group through nucleophilic substitution or coupling reactions.
  • Step 3: Amidation to attach the 3-methylbutanamide moiety.
    Optimization Strategies:
  • Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency.
  • Control temperature (e.g., 60–80°C) and pH to minimize side reactions.
  • Employ catalysts like triethylamine for amidation steps to improve yields .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and confirm the oxadiazole ring formation.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • Elemental Analysis: Quantify C, H, N, and O content to assess purity.
  • HPLC: Reverse-phase chromatography to determine purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in modulating biological targets like enzymes or receptors?

Methodological Answer:

  • Molecular Docking Studies: Use software like AutoDock or Schrödinger to predict binding interactions with targets (e.g., kinases, GPCRs). Focus on the oxadiazole ring’s electron-deficient nature for π-π stacking.
  • Kinetic Assays: Measure enzyme inhibition (e.g., IC50_{50}) using fluorogenic substrates or colorimetric assays.
  • In Vitro Bioassays: Test dose-dependent effects in cancer cell lines (e.g., MTT assay) or microbial cultures to correlate structure with activity .

Q. What strategies are effective in resolving contradictions between reported bioactivity data of this compound and its structural analogs?

Methodological Answer:

  • Comparative Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., butoxy vs. methoxy groups) and test in standardized assays.
  • Replication Under Controlled Conditions: Ensure consistent solvent systems (e.g., DMSO concentration in cell assays) and biological models (e.g., same cell line passages).
  • Structural Analysis: Use X-ray crystallography (if crystals are obtainable) or DFT calculations to compare electronic profiles and steric effects .

Q. How does the substitution pattern (e.g., butoxyphenyl vs. methoxyphenyl) on the oxadiazole ring influence the compound’s pharmacological profile?

Methodological Answer:

  • Lipophilicity and Bioavailability: The butoxyphenyl group increases lipophilicity (logP), enhancing membrane permeability but potentially reducing aqueous solubility.
  • Target Binding: Bulkier substituents (e.g., butoxy) may sterically hinder interactions with flat binding pockets (e.g., topoisomerase II).
  • Experimental Validation: Compare IC50_{50} values against analogs (e.g., methoxyphenyl derivatives) in enzymatic assays. For example, methoxy analogs may show higher potency against cytochrome P450 isoforms due to reduced steric bulk .

Q. What experimental approaches are recommended to assess the thermal stability and degradation pathways of this compound under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures and residual mass.
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
  • Accelerated Stability Studies: Store samples at elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks, followed by HPLC analysis to detect degradation products .

Q. How can researchers leverage computational tools to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of this compound?

Methodological Answer:

  • Software: Use SwissADME or ADMET Predictor to estimate:
    • Absorption: Caco-2 permeability and bioavailability scores.
    • Metabolism: Cytochrome P450 inhibition/induction risks.
    • Toxicity: Ames test predictions for mutagenicity.
  • Validation: Cross-check predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

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